molecular formula C6H3BrN2S B13981928 3-Bromothieno[2,3-d]pyridazine CAS No. 697-65-4

3-Bromothieno[2,3-d]pyridazine

Cat. No.: B13981928
CAS No.: 697-65-4
M. Wt: 215.07 g/mol
InChI Key: CRWOGXTUFWRLSN-UHFFFAOYSA-N
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Description

3-Bromothieno[2,3-d]pyridazine is a heterocyclic compound that features a bromine atom attached to a thieno[2,3-d]pyridazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromothieno[2,3-d]pyridazine typically involves the bromination of thieno[2,3-d]pyridazine. One common method is the reaction of thieno[2,3-d]pyridazine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is purified by recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions: 3-Bromothieno[2,3-d]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thieno[2,3-d]pyridazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

3-Bromothieno[2,3-d]pyridazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromothieno[2,3-d]pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but common targets include kinases, ion channels, and G-protein coupled receptors .

Comparison with Similar Compounds

    Thieno[2,3-d]pyridazine: Lacks the bromine atom but shares the same core structure.

    3-Chlorothieno[2,3-d]pyridazine: Similar structure with a chlorine atom instead of bromine.

    3-Iodothieno[2,3-d]pyridazine: Similar structure with an iodine atom instead of bromine.

Uniqueness: 3-Bromothieno[2,3-d]pyridazine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for the synthesis of novel derivatives with potentially enhanced biological or material properties .

Properties

CAS No.

697-65-4

Molecular Formula

C6H3BrN2S

Molecular Weight

215.07 g/mol

IUPAC Name

3-bromothieno[2,3-d]pyridazine

InChI

InChI=1S/C6H3BrN2S/c7-5-3-10-6-2-9-8-1-4(5)6/h1-3H

InChI Key

CRWOGXTUFWRLSN-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=N1)SC=C2Br

Origin of Product

United States

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